Broad-Spectrum Bcl-2 Family Binding vs. Selective Inhibitor ABT-737
In a head-to-head study, Ethyl 4-(2-chlorobenzamido)benzoate (designated compound B-11) demonstrated binding to all three major anti-apoptotic Bcl-2 family proteins: Bcl-xL (Ki = 1.50 µM), Bcl-2 (Ki = 1.27 µM), and Mcl-1 (Ki = 0.76 µM) [1]. In contrast, the clinically-investigated inhibitor ABT-737 exhibited high potency against Bcl-xL and Bcl-2 (Ki <0.001 µM) but was essentially inactive against Mcl-1 (Ki >100 µM) [1]. This broad-spectrum binding translated into superior growth inhibition in Raji lymphoma cells for B-11 (IC50 = 0.80 µM) compared to ABT-737 (>100 µM) [1].
| Evidence Dimension | Binding affinity (Ki) to anti-apoptotic Bcl-2 family proteins and cytotoxicity |
|---|---|
| Target Compound Data | Bcl-xL Ki: 1.50 µM; Bcl-2 Ki: 1.27 µM; Mcl-1 Ki: 0.76 µM; Raji IC50: 0.80 µM |
| Comparator Or Baseline | ABT-737: Bcl-xL Ki: <0.001 µM; Bcl-2 Ki: <0.001 µM; Mcl-1 Ki: >100 µM; Raji IC50: >100 µM |
| Quantified Difference | ~100- to >100-fold difference in Mcl-1 binding and >100-fold difference in Raji cell cytotoxicity |
| Conditions | Competitive fluorescence polarization (FP) binding assays using recombinant proteins; Raji lymphoma cell viability assay |
Why This Matters
This compound enables functional studies of Mcl-1-dependent apoptosis pathways that are inaccessible with selective Bcl-2/Bcl-xL inhibitors, making it uniquely valuable for cancer models characterized by Mcl-1 overexpression.
- [1] Zheng, C. H., Yang, H., Zhang, M., Lu, S. H., Shi, D., Wang, J., ... & Zhou, Y. J. (2012). Design, synthesis, and activity evaluation of broad-spectrum small-molecule inhibitors of anti-apoptotic Bcl-2 family proteins: Characteristics of broad-spectrum protein binding and its effects on anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 39-44. View Source
